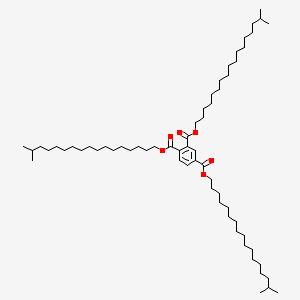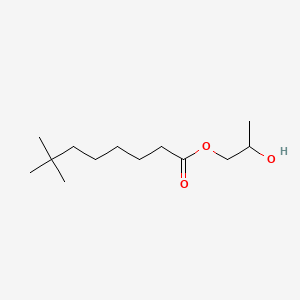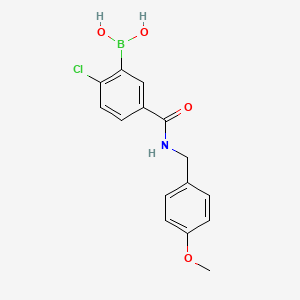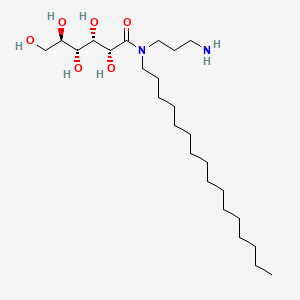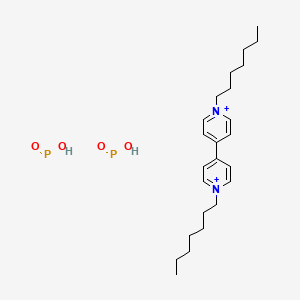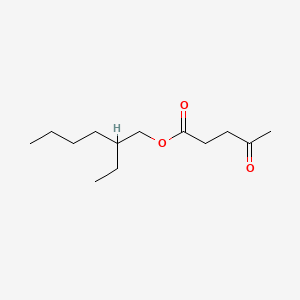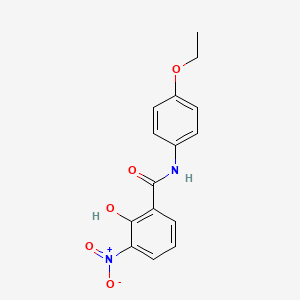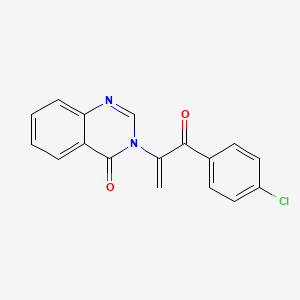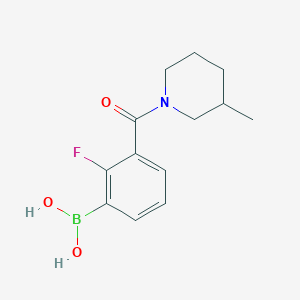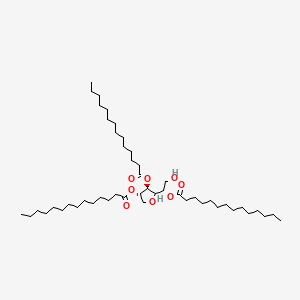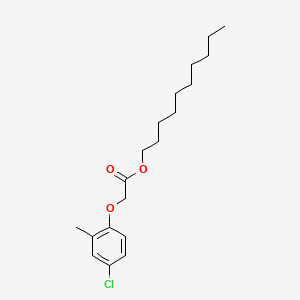
Ammonium barbiturate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium barbiturate is a chemical compound derived from barbituric acid. Barbiturates are a class of central nervous system depressants that were first synthesized in the early 20th century. They have been used for various medical purposes, including as sedatives, hypnotics, and anticonvulsants . This compound, specifically, is formed by the reaction of barbituric acid with ammonia, resulting in a crystalline salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium barbiturate can be synthesized through gas-solid reactions between barbituric acid and ammonia. The reaction involves exposing barbituric acid to ammonia gas, leading to the formation of this compound crystals . The reaction conditions typically include maintaining a controlled temperature and pressure to ensure the complete conversion of barbituric acid to this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of ammonia gas over barbituric acid in a reactor. The reaction is monitored to maintain optimal conditions, and the resulting this compound is collected and purified for further use.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium barbiturate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ammonium ion is replaced by other cations.
Dehydration Reactions: Heating this compound can lead to the loss of ammonia, reverting it back to barbituric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids and bases, which can facilitate the substitution and dehydration processes. The reactions are typically carried out under controlled temperatures to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound include substituted barbiturates and barbituric acid, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ammonium barbiturate has several scientific research applications:
Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with enzymes and receptors.
Industry: In industrial settings, this compound is used in the production of other barbiturate compounds and as an intermediate in chemical synthesis.
Mecanismo De Acción
Ammonium barbiturate exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. It binds to the GABA_A receptor, enhancing the inhibitory effects of GABA, which leads to a calming effect on the brain . This mechanism is similar to other barbiturates, which also potentiate the effect of GABA at this receptor.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ammonium barbiturate include:
Phenobarbital: A long-acting barbiturate used as an anticonvulsant.
Pentobarbital: A short-acting barbiturate used for sedation and anesthesia.
Secobarbital: A short-acting barbiturate used as a sedative and hypnotic.
Uniqueness
This compound is unique in its formation and specific applications. Unlike other barbiturates, it is primarily used as an intermediate in chemical synthesis rather than as a direct therapeutic agent. Its ability to form crystalline salts with ammonia also distinguishes it from other barbiturates.
Propiedades
Número CAS |
67008-01-9 |
|---|---|
Fórmula molecular |
C4H10N4O3 |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
diazanium;6-oxo-5H-pyrimidine-2,4-diolate |
InChI |
InChI=1S/C4H4N2O3.2H3N/c7-2-1-3(8)6-4(9)5-2;;/h1H2,(H2,5,6,7,8,9);2*1H3 |
Clave InChI |
XNDLCVVPLCWBGH-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC(=NC1=O)[O-])[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


